2-Butyldibenzothiophene

Übersicht

Beschreibung

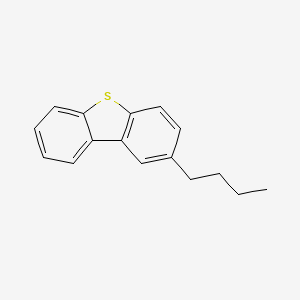

2-Butyldibenzothiophene is an organic compound belonging to the class of dibenzothiophenes, which are sulfur-containing heterocyclic aromatic compounds. The molecular formula of this compound is C16H16S, and it has a molecular weight of 240.36 g/mol . This compound is characterized by a butyl group attached to the second position of the dibenzothiophene structure, which consists of two benzene rings fused to a thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants and catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form the corresponding dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Dihydro derivatives

Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

2-Butyldibenzothiophene has a wide range of applications in scientific research, including:

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

Wirkmechanismus

The mechanism of action of 2-Butyldibenzothiophene and its derivatives depends on the specific application. In hydrodesulfurization processes, the compound undergoes catalytic hydrogenation to remove sulfur, forming hydrocarbons and hydrogen sulfide. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

- Dibenzothiophene

- 4-Methyldibenzothiophene

- 4,6-Dimethyldibenzothiophene

Comparison: 2-Butyldibenzothiophene is unique due to the presence of the butyl group, which influences its chemical reactivity and physical properties. Compared to dibenzothiophene, the butyl group increases the compound’s hydrophobicity and may affect its interaction with catalysts and biological targets. The presence of different alkyl groups in similar compounds, such as methyl or dimethyl groups, can lead to variations in their chemical behavior and applications .

Biologische Aktivität

2-Butyldibenzothiophene (2-BDBT) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Overview of this compound

2-BDBT is a dibenzothiophene derivative that has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The compound serves as a valuable model in hydrodesulfurization processes, which are crucial for removing sulfur from petroleum products, but its biological implications are garnering more attention in recent studies.

The biological activity of 2-BDBT is primarily attributed to its interaction with cellular components, potentially disrupting metabolic pathways or inhibiting enzyme activities. While the exact molecular targets are still under investigation, preliminary studies suggest that its derivatives may exert significant effects on cancerous cells and microbial organisms .

Antimicrobial Properties

Research indicates that derivatives of 2-BDBT exhibit notable antimicrobial activity. For instance, compounds derived from dibenzothiophene have shown effectiveness against various bacterial and fungal strains. A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/mL against tested organisms, indicating their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of 2-BDBT has been explored through various in vitro studies. Compounds synthesized from 2-BDBT were tested on different cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. Results indicated moderate to significant inhibition of cell proliferation, suggesting that these compounds may serve as lead structures for developing new anticancer therapies .

Case Study 1: Antimicrobial Activity Evaluation

In a comparative study assessing the antimicrobial efficacy of several dibenzothiophene derivatives, 2-BDBT was included due to its structural similarities with other effective compounds. The study utilized a variety of bacterial strains, including Escherichia coli and Staphylococcus aureus, revealing that certain modifications to the 2-BDBT structure enhanced its antimicrobial properties significantly.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-BDBT | 50 | E. coli |

| 2-BDBT | 75 | S. aureus |

| Derivative A | 25 | E. coli |

| Derivative B | 30 | S. aureus |

Case Study 2: Anticancer Activity Profiling

Another pivotal study focused on evaluating the anticancer activity of synthesized derivatives of 2-BDBT against various cancer cell lines. The results showed that one derivative exhibited an IC50 value of 0.004 µM against T-cell proliferation, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-BDBT Derivative X | MDA-MB-231 | 0.5 |

| 2-BDBT Derivative Y | SK-Hep-1 | 0.004 |

| Control | NUGC-3 | >10 |

Future Directions in Research

Ongoing research is focused on elucidating the specific pathways through which 2-BDBT exerts its biological effects. Understanding its mechanism could lead to the development of novel therapeutic agents targeting microbial infections and cancer.

Eigenschaften

IUPAC Name |

2-butyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h4-5,7-11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQMTJNPMZQPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)SC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703375 | |

| Record name | 2-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147792-31-2 | |

| Record name | 2-Butyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147792-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.